trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-component reactions that allow for the efficient creation of new molecular structures. In the case of 1,5-Disubstituted 1H-Tetrazole derivatives, a three-component reaction involving isocyanides, carbodiimides, and trimethylsilyl azide has been reported to proceed smoothly at room temperature, yielding products in high percentages ranging from 81 to 98% . This reaction is notable for its mild conditions and the absence of side reactions,
Scientific Research Applications
Dye-Sensitized Solar Cells
Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide has been utilized in the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). A study demonstrated the use of a silicon-based imidazolium ionic liquid iodide source, closely related to the chemical , for iodide sources in DSSCs. This innovation resulted in a notable photo-to-energy conversion efficiency, showcasing the potential of such compounds in enhancing solar cell performance (Wu et al., 2013).
Chemical Synthesis and Transformations
In the realm of organic synthesis, trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide serves as a precursor for various chemical transformations. For instance, it has been involved in reactions leading to the formation of 1-[(dimethylamino)methyl]-pyrrole, a type of N-Mannich base novel in the pyrrole series. This reaction underscores the versatility and reactivity of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide in synthetic chemistry (Zeltner & Bernauer, 1983).
Biomaterials and Biopolymers
The compound has also found applications in the modification of biopolymers. For example, trimethyl chitosan ammonium iodide, derived from the reaction of chitosan with methyl iodide and closely related to trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, has been synthesized under controlled conditions. This process illustrates the compound's role in producing derivatives of chitosan with varying degrees of quaternization, which are soluble in water at any pH, highlighting its significance in the development of biomaterials (Domard, Rinaudo, & Terrassin, 1986).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .
properties
IUPAC Name |
trimethyl-[(1-methylpyrrol-2-yl)methyl]azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZPXDBHAVOCN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492814 | |
Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide | |
CAS RN |
54828-80-7 | |
Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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